3-(2-Chloro-3-methylphenyl)piperidine
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Overview
Description
3-(2-Chloro-3-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It belongs to the class of piperidine derivatives, which are known for their wide range of biological and pharmacological activities. This compound features a piperidine ring substituted with a 2-chloro-3-methylphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methylphenyl)piperidine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
3-(2-Chloro-3-methylphenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)piperidine
- 3-(2-Chloro-4-methylphenyl)piperidine
- 3-(2-Chloro-5-methylphenyl)piperidine
Uniqueness
3-(2-Chloro-3-methylphenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-(2-chloro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-4-2-6-11(12(9)13)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3 |
InChI Key |
LWXRSFNFDFWTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCNC2)Cl |
Origin of Product |
United States |
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